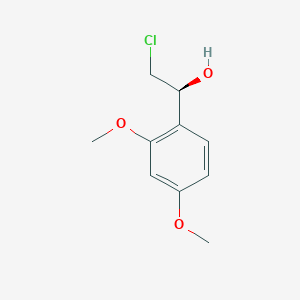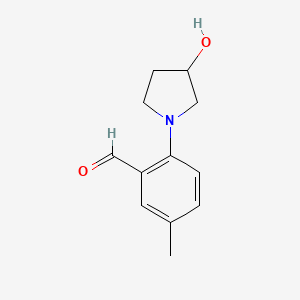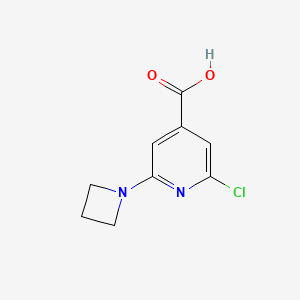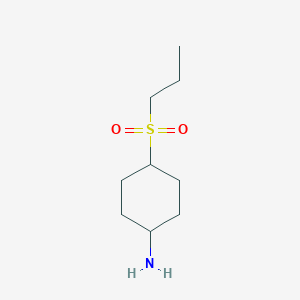![molecular formula C9H10O2 B13171971 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(BICYCLO[310]HEXAN-3-YL)PROP-2-YNOICACID is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid and strained bicyclo[310]hexane ring system, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Prop-2-ynoic Acid Moiety: The bicyclo[3.1.0]hexane intermediate is then subjected to further functionalization to introduce the prop-2-ynoic acid group. This step may involve the use of reagents such as alkynes and appropriate catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The prop-2-ynoic acid moiety can participate in various biochemical reactions, modulating the activity of enzymes and receptors involved in critical biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: A conformationally constrained bioisostere of cyclohexane, used in drug discovery for its tight binding and selectivity.
Cyclopropylacetic Acid: Another compound with a strained ring system, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID is unique due to its combination of a bicyclic core and a prop-2-ynoic acid moiety. This dual functionality imparts distinct reactivity and potential for diverse applications in various fields. The rigid structure enhances binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)2-1-6-3-7-5-8(7)4-6/h6-8H,3-5H2,(H,10,11) |
Clave InChI |
HXBDYJGLGZYJIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C2)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


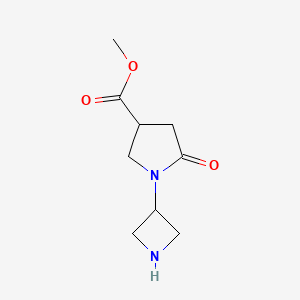
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)

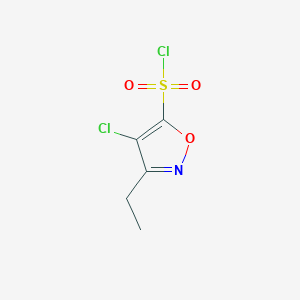
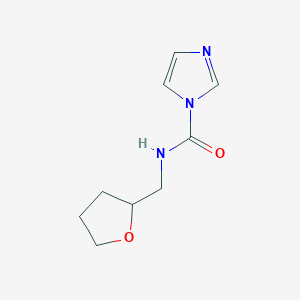
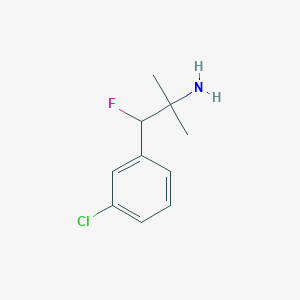
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
